molecular formula C19H17ClN4OS3 B15100600 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

Cat. No.: B15100600
M. Wt: 449.0 g/mol
InChI Key: WFLHJXIMUVPMGA-FBHDLOMBSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a suitable thiol compound.

    Condensation Reaction: The final step involves a condensation reaction with 2-methylbenzaldehyde to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the imine group, leading to various reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the imine group could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
  • 2-[(4-chlorophenyl)sulfanyl]-5-methylbenzoic acid
  • [(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate

Uniqueness

Compared to similar compounds, 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide stands out due to its unique combination of functional groups. The presence of both a thiadiazole ring and a chlorophenyl group provides a distinct set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17ClN4OS3

Molecular Weight

449.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17ClN4OS3/c1-13-6-2-3-7-14(13)10-21-22-17(25)12-27-19-24-23-18(28-19)26-11-15-8-4-5-9-16(15)20/h2-10H,11-12H2,1H3,(H,22,25)/b21-10-

InChI Key

WFLHJXIMUVPMGA-FBHDLOMBSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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